molecular formula C26H27BrN2O3S B4628604 methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate

methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate

Cat. No. B4628604
M. Wt: 527.5 g/mol
InChI Key: JMBKCJJFOAEBKA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are structurally characterized by the presence of a thiophene ring, a characteristic sulfur-containing heterocycle. The specificity of the substituents attached to this core structure, such as the 2-bromophenylamino, cyclohexylphenyl, and methyl groups, grants it unique chemical and physical properties, making it an interesting subject for scientific research.

Synthesis Analysis

The synthesis of structurally similar compounds typically involves complex chemical reactions, focusing on achieving high purity and yield. While specific details on the synthesis of this compound are not directly available, related research provides insights into methodologies that might be applied, such as the use of single crystal X-ray diffraction method, IR, 1H and 13C NMR spectroscopy, and mass spectrometry to confirm the structure of synthesized compounds (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, revealing details about the spatial arrangement of atoms and the geometry of the molecule. These studies often highlight the presence of intramolecular hydrogen bonding, which can influence the compound's reactivity and interactions (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives often include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can significantly alter the physical and chemical properties of the compound, making it suitable for a variety of applications, including as intermediates in the synthesis of more complex molecules (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, & Stoffel, 2009).

Scientific Research Applications

Synthesis and Conformational Analysis

Researchers have explored the synthesis of various derivatives related to the compound , aiming at understanding their conformational behaviors and potential applications. For example, studies on the synthesis of conformationally constrained tryptophan derivatives highlight the design and synthesis of novel compounds for peptide/peptoid conformation elucidation studies. These derivatives have a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while leaving both amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied, providing insights into their molecular configuration and stability. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, illustrating the complex interactions that dictate the stability and reactivity of these compounds (Vasu et al., 2004).

Conformational Polymorphism

Conformational polymorphism is another area of interest, with research into compounds like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile showing how different conformations can result from variations in molecular structure. This polymorphism affects the physical properties and potential pharmaceutical applications of these compounds (Yu et al., 2000).

properties

IUPAC Name

methyl 2-[(2-bromophenyl)carbamoylamino]-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O3S/c1-16-22(19-14-12-18(13-15-19)17-8-4-3-5-9-17)23(25(30)32-2)24(33-16)29-26(31)28-21-11-7-6-10-20(21)27/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKCJJFOAEBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)NC2=CC=CC=C2Br)C(=O)OC)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2-bromophenyl)carbamoyl]amino}-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate

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